N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(propan-2-yloxy)benzamide
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Overview
Description
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(propan-2-yloxy)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a thiadiazole ring, azetidine ring, and benzamide moiety, contributes to its wide range of applications in scientific research and industry.
Preparation Methods
The synthesis of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(propan-2-yloxy)benzamide involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate . The azetidine ring is then introduced through a cyclization reaction involving appropriate precursors. The final step involves coupling the azetidine-thiadiazole intermediate with 4-propan-2-yloxybenzoyl chloride under suitable conditions to form the target compound .
Chemical Reactions Analysis
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(propan-2-yloxy)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt DNA replication processes, thereby inhibiting the growth of bacterial and cancer cells . The compound may also interact with enzymes and proteins involved in cell signaling pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(propan-2-yloxy)benzamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide: This compound also exhibits antimicrobial and anticancer activities but differs in its structural components.
2-Substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-one derivatives: These compounds have shown significant anticancer and antimicrobial potential, similar to this compound.
Properties
IUPAC Name |
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-10(2)22-14-6-4-12(5-7-14)15(21)17-13-8-20(9-13)16-19-18-11(3)23-16/h4-7,10,13H,8-9H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBMABJVWMQJTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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